2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene
Description
2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene is a thiophene-based organic compound featuring a central thiophene ring substituted at the 2 and 5 positions with ethenyl (vinyl) groups linked to 4-iodophenyl moieties. The iodine atoms on the phenyl rings introduce significant electron-withdrawing effects and heavy atom characteristics, which influence its electronic, optical, and structural properties. Thiophene derivatives are widely studied for their planar conformation and extended π-conjugation, making them promising candidates for organic electronics, nonlinear optical materials, and biological applications .
The compound’s synthesis typically involves coupling reactions such as Heck or Sonogashira reactions, though specific pathways may vary depending on substituent compatibility.
Properties
CAS No. |
917483-47-7 |
|---|---|
Molecular Formula |
C20H14I2S |
Molecular Weight |
540.2 g/mol |
IUPAC Name |
2,5-bis[2-(4-iodophenyl)ethenyl]thiophene |
InChI |
InChI=1S/C20H14I2S/c21-17-7-1-15(2-8-17)5-11-19-13-14-20(23-19)12-6-16-3-9-18(22)10-4-16/h1-14H |
InChI Key |
CQBHDAAILDBBCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(S2)C=CC3=CC=C(C=C3)I)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 4-iodobenzaldehyde.
Reaction Conditions: A common synthetic route involves the use of a Wittig reaction, where the aldehyde group of 4-iodobenzaldehyde reacts with a phosphonium ylide derived from thiophene.
Industrial Production: Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene undergoes various chemical reactions, including:
Scientific Research Applications
2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene has several scientific research applications:
Material Science: It is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs) due to its electronic properties.
Medicinal Chemistry: The compound is explored for its potential biological activities, including anticancer and antimicrobial properties.
Organic Electronics: It is utilized in the fabrication of organic field-effect transistors (OFETs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene involves its interaction with molecular targets such as enzymes or receptors. The compound’s electronic properties allow it to participate in electron transfer processes, which can modulate the activity of these targets . The presence of iodine atoms enhances its ability to form halogen bonds, further influencing its biological and electronic activities .
Comparison with Similar Compounds
Table 1: Substituent and Conjugation Bridge Comparisons
Key Observations:
- Electron-withdrawing vs. donating groups: Iodo substituents (target compound) reduce electron density on the thiophene core compared to dimethylamino groups in BMST, leading to red-shifted absorption and enhanced ISC .
- Conjugation bridges : Ethynyl (C≡C) bridges in 2,5-bis(phenylethynyl)thiophene extend conjugation more effectively than ethenyl (C=C) bridges, as confirmed by DFT calculations .
Optical and Electronic Properties
Thiophene derivatives exhibit tunable optical properties depending on substituents and molecular geometry:
Table 2: Optical and Electronic Property Comparisons
Key Observations:
- Fluorescence quenching : Iodine in the target compound reduces fluorescence quantum yield but enhances triplet-state population for electroluminescence .
- TPEF performance: BMST and BEST () exhibit superior two-photon excited fluorescence due to electron-donating amino groups, making them ideal for bioimaging .
Organic Electronics
- LEDs and photovoltaics : Alkyloxy-substituted derivatives (e.g., 2,2′-[2,5-Bis(hexyloxy)-1,4-phenylene]dithiophene) show enhanced solubility and charge transport, making them suitable for solution-processed devices .
- Conductive polymers: Ethynyl-linked derivatives (e.g., 2,5-bis(trimethylsilylethynyl)thieno[3,2-b]thiophene) serve as precursors for conductive materials due to their rigid, planar structures .
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